

## Application of Selective FGFR Inhibitors in Angiogenesis Research

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Compound of Interest		
Compound Name:	FGFR-IN-13	
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Note: The compound "**FGFR-IN-13**" is not a widely recognized designation in published scientific literature. This document provides detailed application notes and protocols based on the well-characterized and selective pan-FGFR inhibitor, Infigratinib (BGJ398), as a representative tool for studying the role of Fibroblast Growth Factor Receptor (FGFR) signaling in angiogenesis.

### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathologies, including cancer. The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a key regulator of angiogenesis.[1] Dysregulation of this pathway can lead to pathological neovascularization, making it a prime target for therapeutic intervention and a crucial area of research.[2] Selective FGFR inhibitors, such as Infigratinib (BGJ398), are powerful chemical probes for elucidating the specific roles of FGFR signaling in angiogenic processes. Infigratinib is a potent, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[3]

### **Mechanism of Action**

FGFRs are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[4] Key pathways activated include the RAS-MAPK and PI3K-AKT pathways, which are integral to endothelial cell

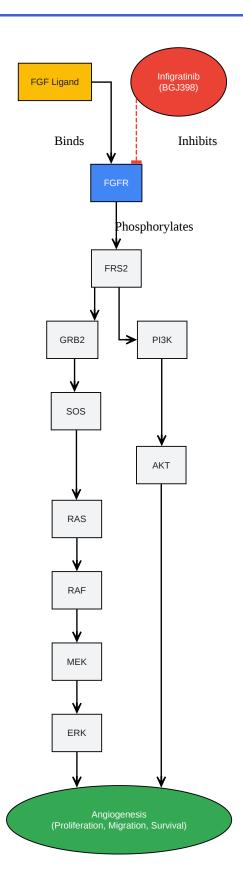


## Methodological & Application

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proliferation, migration, and survival – all essential steps in angiogenesis.[5] Infigratinib selectively binds to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, preventing their phosphorylation and subsequent activation of downstream signaling.[4] This targeted inhibition allows for the specific investigation of FGFR-dependent angiogenesis.





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FGFR Signaling Pathway and Inhibition by Infigratinib.

## **Quantitative Data for Infigratinib (BGJ398)**

The following tables summarize the inhibitory concentrations of Infigratinib in various assays. This data is crucial for designing experiments to probe FGFR function in angiogenesis.

Table 1: In Vitro Inhibitory Activity of Infigratinib

Target	Assay Type	IC50 (nM)	Reference(s)
FGFR1	Cell-free	0.9	[2][6][7][8]
FGFR2	Cell-free	1.4	[2][6][7][8]
FGFR3	Cell-free	1.0	[2][6][7][8]
FGFR4	Cell-free	60	[7][8]
VEGFR2	Cell-free	180	[6]
FGFR3-dependent BaF3 cells	Cell Proliferation	2.0	[6]

| RT112 (FGFR3 WT) cells | Cell Proliferation | 5.0 |[6] |

Table 2: In Vivo Experimental Dosing of Infigratinib

Animal Model	Tumor Model	Dosage and Administration	Observed Effect	Reference(s)
Athymic nude mice	Orthotopic bladder cancer	10-30 mg/kg/day, oral	Tumor growth inhibition	[6]

| SCID mice | Hepatocellular carcinoma xenograft | 20 mg/kg/day, oral | Inhibition of angiogenesis and metastasis |[9][10] |

## Application in Angiogenesis Research: Key Experiments



Infigratinib can be utilized in a variety of established in vitro and in vivo assays to investigate the role of FGFR signaling in angiogenesis.

## **In Vitro Assays**

- Endothelial Cell Tube Formation Assay: This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures on a basement membrane matrix. Infigratinib can be used to determine if FGFR signaling is required for this morphological differentiation.
- Endothelial Cell Proliferation Assay: The effect of Infigratinib on FGF-stimulated endothelial cell proliferation can be quantified to understand the role of FGFR in endothelial cell cycle progression.
- Endothelial Cell Migration Assay (Wound Healing/Transwell): These assays measure the
  ability of endothelial cells to migrate in response to angiogenic stimuli. Infigratinib can be
  used to block FGF-induced migration and dissect the involvement of FGFR in this process.
  [11][12]

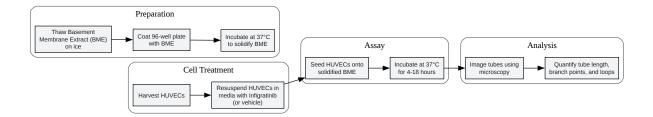
## **In Vivo Assays**

- Matrigel Plug Assay: In this model, Matrigel mixed with pro-angiogenic factors (like bFGF)
  and the inhibitor is implanted subcutaneously in mice. The extent of vascularization into the
  plug is then assessed, providing a quantitative measure of in vivo angiogenesis inhibition.
- Tumor Xenograft Models: Infigratinib can be administered to animals bearing tumors known to have high FGFR expression to evaluate its impact on tumor angiogenesis, growth, and metastasis.[9][13]

# Experimental Protocols Protocol 1: Endothelial Cell Tube Formation Assay

This protocol details the steps to assess the effect of Infigratinib on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).





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Workflow for the Endothelial Cell Tube Formation Assay.

#### Materials:

- HUVECs
- Endothelial Cell Growth Medium
- Basement Membrane Extract (e.g., Matrigel®)
- Infigratinib (BGJ398)
- 96-well cell culture plates
- · Inverted microscope with a camera

#### Procedure:

- Thaw the basement membrane extract (BME) on ice overnight at 4°C.
- Pre-chill a 96-well plate at -20°C for 10 minutes.
- Add 50 μL of thawed BME to each well of the chilled 96-well plate. Ensure the entire surface is covered.[14]



- Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[14]
- Harvest HUVECs and resuspend them in endothelial cell basal medium at a concentration of 2 x 10<sup>5</sup> cells/mL.
- Prepare serial dilutions of Infigratinib in the basal medium. A typical concentration range to test would be 1 nM to 1  $\mu$ M. Include a vehicle control (DMSO).
- Add the HUVEC suspension to the drug dilutions in a 1:1 ratio (final cell density of 1 x 10<sup>5</sup> cells/mL).
- Gently add 100 μL of the cell suspension to each BME-coated well.[15]
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[16]
- Monitor tube formation under an inverted microscope at different time points.
- Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

## **Protocol 2: Endothelial Cell Proliferation Assay**

This protocol uses a colorimetric assay (e.g., MTS or WST-1) to measure the effect of Infigratinib on FGF-stimulated HUVEC proliferation.



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Workflow for the Endothelial Cell Proliferation Assay.

#### Materials:

HUVECs



- Endothelial Cell Growth Medium and Basal Medium
- Recombinant human bFGF
- Infigratinib (BGJ398)
- 96-well cell culture plates
- MTS or WST-1 proliferation assay kit
- Plate reader

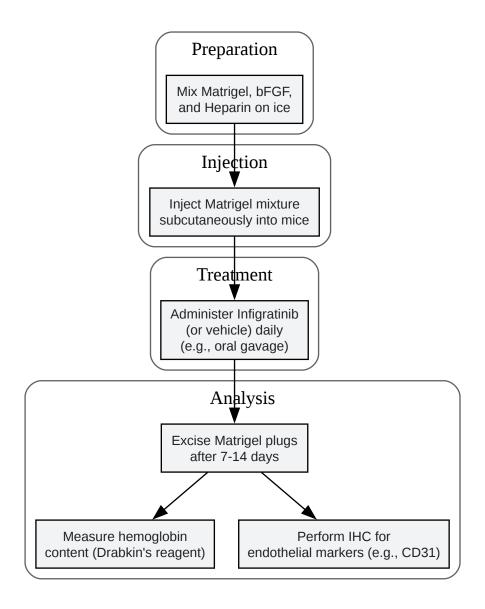
#### Procedure:

- Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium.
- Allow cells to adhere overnight at 37°C.
- Gently aspirate the medium and replace it with serum-free basal medium. Incubate for 4-6 hours to serum-starve the cells.
- Prepare dilutions of Infigratinib in basal medium and add them to the wells.
- Immediately add bFGF to a final concentration of 20 ng/mL to the appropriate wells. Include
  wells with no bFGF as a baseline control and wells with bFGF and vehicle as a positive
  control.
- Incubate the plate for 48-72 hours at 37°C.
- Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at the appropriate wavelength (typically 450-490 nm) using a plate reader.
- Calculate the percentage of proliferation inhibition relative to the bFGF-stimulated control.



## **Protocol 3: In Vivo Matrigel Plug Angiogenesis Assay**

This protocol describes a common in vivo model to assess the anti-angiogenic effects of Infigratinib.



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Workflow for the In Vivo Matrigel Plug Angiogenesis Assay.

#### Materials:

· Growth factor-reduced Matrigel



- Recombinant human bFGF
- Heparin
- Infigratinib (BGJ398) formulated for oral administration
- C57BL/6 or other suitable mouse strain
- Drabkin's reagent kit
- Antibodies for immunohistochemistry (e.g., anti-CD31)

#### Procedure:

- Thaw growth factor-reduced Matrigel on ice.
- On ice, mix Matrigel with bFGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL).
- Anesthetize mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank.
- Divide the mice into treatment and control groups.
- Administer Infigratinib (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage for 7-14 days.[6]
- At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.
- Quantify angiogenesis by: a. Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using Drabkin's reagent as a measure of red blood cell infiltration and, therefore, vascularization. b. Immunohistochemistry: Fix, embed, and section the plugs.
   Stain for endothelial cell markers like CD31 to visualize and quantify blood vessel density.

## Conclusion

Selective FGFR inhibitors like Infigratinib are invaluable tools for dissecting the intricate role of FGFR signaling in angiogenesis. The provided protocols offer a framework for utilizing these inhibitors in key in vitro and in vivo assays. By carefully designing experiments with appropriate



controls and quantitative endpoints, researchers can significantly advance our understanding of FGF/FGFR-mediated angiogenesis and its implications in health and disease.

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